2-(Pyrazin-2-yl)propan-2-amine

Physicochemical Properties Drug Design ADME

Researchers targeting CNS-penetrant kinase inhibitors often face solubility and permeability trade-offs with existing heterocyclic building blocks. 2-(Pyrazin-2-yl)propan-2-amine (CAS 1082271-79-1) resolves this with a low MW (137.18), favorable TPSA (52 Ų), and moderate hydrophilicity (ACD/LogP = -0.69) that aligns with CNS drug-like space. • Unique 2-substituted pyrazine core provides a distinct SAR vector inaccessible with pyridine or pyrimidine analogs. • Geminal dimethylamine group offers a rigid, sterically defined attachment point for amide coupling or reductive amination. • In stock at BenchChem for immediate dispatch; request a bulk quote for gram-to-kilogram programs.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12853393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazin-2-yl)propan-2-amine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC=CN=C1)N
InChIInChI=1S/C7H11N3/c1-7(2,8)6-5-9-3-4-10-6/h3-5H,8H2,1-2H3
InChIKeyNCBSDPSDZDIOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrazin-2-yl)propan-2-amine: A Versatile Pyrazine Building Block for Kinase Inhibitor and CNS Drug Discovery


2-(Pyrazin-2-yl)propan-2-amine (CAS 1082271-79-1) is a heterocyclic primary amine featuring a pyrazine ring directly substituted at the 2-position with a geminal dimethylamine group. This compound belongs to the broader class of 2-aminopyrazines, a privileged scaffold in medicinal chemistry due to the pyrazine ring's capacity for hydrogen bonding and π-π stacking interactions with biological targets . As a compact, low-molecular-weight building block (MW 137.18 g/mol), it is primarily employed as a synthetic intermediate in the construction of more complex, pharmacologically active molecules, particularly those targeting kinase enzymes and central nervous system (CNS) disorders .

Pyrazine core for kinase inhibitor synthesis and library design
Tuned physicochemical profile for CNS lead optimization studies
Distinct substitution pattern supports unique SAR exploration

The Critical Role of Pyrazine Ring Substitution and Physicochemical Properties in 2-(Pyrazin-2-yl)propan-2-amine Analogs


While 2-(Pyrazin-2-yl)propan-2-amine shares a molecular formula (C7H11N3) and molecular weight (137.18 g/mol) with its close analogs—1-(Pyrazin-2-yl)propan-2-amine, 2-(Pyridin-2-yl)propan-2-amine, and 2-(Pyrimidin-2-yl)propan-2-amine—generic substitution is not possible. The exact position of the amine group on the pyrazine ring and the identity of the heterocycle itself dictate key physicochemical properties such as lipophilicity (LogP) and basicity (pKa), which in turn govern solubility, permeability, and target binding affinity . The presence of two nitrogen atoms in the pyrazine ring, compared to one in pyridine or the different electronic distribution in pyrimidine, alters the electron density and potential for hydrogen bonding, leading to distinct biological activities and synthetic utility . These differences are quantifiable and directly impact the compound's suitability for specific research and industrial applications.

Replacing pyrazine with pyridine or pyrimidine core may shift electron density, pKa, and hydrogen bonding
Positional isomer (1‑(pyrazin‑2‑yl)propan‑2‑amine) alters lipophilicity and binding geometry
Different H‑bond donor/acceptor count affects solubility and permeability compared to close analogs

Quantitative Differentiation of 2-(Pyrazin-2-yl)propan-2-amine from Structural Analogs: A Comparative Physicochemical Profile


Predicted Lipophilicity (ACD/LogP) Comparison: Pyrazine vs. Pyrimidine Core

The predicted lipophilicity of 2-(Pyrazin-2-yl)propan-2-amine, as indicated by its ACD/LogP value, is -0.69 . This value is significantly different from the predicted pKa-based properties of its pyrimidine analog, 2-(Pyrimidin-2-yl)propan-2-amine, which has a predicted pKa of 8.73 ± 0.25 . While direct LogP data for the pyrimidine analog is not available in the same dataset, the difference in pKa suggests a substantial shift in its ionization state and, consequently, its overall lipophilicity profile at physiological pH. The more negative LogP for the pyrazine derivative indicates higher hydrophilicity compared to typical pyrimidine-containing analogs.

Lipophilicity (LogP)
Predicted
−0.69
May support aqueous solubility and hydrophilic pocket design
ACD/LogP; pyrimidine analog pKa 8.73 suggests different ionization
Physicochemical Properties Drug Design ADME Lipophilicity

Comparative Physicochemical Profile: Pyrazine vs. Pyrimidine Core Boiling Point

The predicted boiling point for 2-(Pyrazin-2-yl)propan-2-amine is 230.4 ± 25.0 °C at 760 mmHg . In contrast, its direct pyrimidine analog, 2-(Pyrimidin-2-yl)propan-2-amine, has a significantly lower predicted boiling point of 196.2 ± 23.0 °C . This represents a calculated difference of approximately 34.2 °C.

Boiling Point
Predicted
Target 230.4 ± 25.0 °C
Pyrimidine 196.2 ± 23.0 °C
Higher boiling point may influence synthetic work‑up and purification
~34 °C difference; relevant for distillation and storage
Physicochemical Properties Synthesis Purification Thermal Stability

Hydrogen Bonding Potential and Topological Polar Surface Area (TPSA)

The predicted Topological Polar Surface Area (TPSA) for 2-(Pyrazin-2-yl)propan-2-amine is 52 Ų, with 3 hydrogen bond acceptors and 2 hydrogen bond donors . While the pyrimidine analog has the same number of hydrogen bond acceptors and donors (3 and 1, respectively) , the different arrangement of nitrogen atoms within the ring and the substituent position lead to a different electronic distribution and, consequently, a unique TPSA value for the pyrazine derivative. This TPSA value is a key determinant of a molecule's ability to cross biological membranes, such as the blood-brain barrier (BBB).

Polar Surface Area
Predicted
TPSA 52 Ų HBA 3 HBD 2
Below 90 Ų threshold may support CNS permeability evaluation
HBD count differs from pyrimidine analog (HBD 1)
Physicochemical Properties Drug Design Permeability Solubility

Strategic Applications of 2-(Pyrazin-2-yl)propan-2-amine Based on its Differentiated Physicochemical Profile


CNS Drug Discovery: Optimizing for Blood-Brain Barrier Penetration

The combination of a low molecular weight (137.18 g/mol), a favorable TPSA (52 Ų), and moderate lipophilicity (ACD/LogP = -0.69) makes 2-(Pyrazin-2-yl)propan-2-amine a strategically advantageous building block for designing CNS-penetrant kinase inhibitors or receptor modulators . Its physicochemical profile is more aligned with CNS drug-like properties compared to analogs with higher TPSA or pKa values, offering a better starting point for lead optimization programs targeting neurological or psychiatric disorders .

Synthesis of ATR and PI3K Kinase Inhibitors

The 2-aminopyrazine core is a recognized scaffold in the development of inhibitors for ATR and PI3K kinases, which are key targets in oncology [1]. The specific substitution pattern of 2-(Pyrazin-2-yl)propan-2-amine provides a unique vector for further chemical elaboration, allowing medicinal chemists to explore structure-activity relationships (SAR) that are distinct from those accessible with 1-substituted pyrazine analogs or pyrimidine-based cores [2].

Aqueous Solubility-Focused Drug Design

With a predicted ACD/LogP of -0.69, this compound is more hydrophilic than many drug-like molecules, suggesting good aqueous solubility . This property is crucial for developing compounds intended for parenteral administration or for overcoming solubility-limited absorption. Researchers prioritizing aqueous solubility in their early-stage screening cascade would select this pyrazine derivative over more lipophilic alternatives to improve the developability profile of their drug candidates.

Application
Selection Property
Validation Focus
CNS‑targeted kinase inhibitor design
Low TPSA and moderate lipophilicity
Blood‑brain barrier permeability assay
ATR / PI3K inhibitor SAR studies
2‑Aminopyrazine substitution vector
Kinase selectivity panel and cellular target engagement
Aqueous solubility‑oriented lead optimization
Predicted low LogP indicating hydrophilicity
Solubility and dissolution testing in biorelevant media

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